Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate
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Overview
Description
Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate typically involves the reaction of 4-(pyridin-4-ylmethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
[ \text{4-(pyridin-4-ylmethyl)phenol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate (CAS No. 329921-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, focusing on its mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
This compound features a carbamate functional group linked to a pyridine and phenyl moiety. The synthesis typically involves the reaction of 4-(pyridin-4-ylmethyl)phenol with methyl isocyanate, yielding the carbamate derivative. The structure can be represented as follows:
Research indicates that this compound exhibits various biological activities, particularly in neuroprotection and anti-cancer effects:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrated that it can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's. Specifically, this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a mechanism involving anti-inflammatory pathways .
- Anticancer Activity : The compound has also been evaluated for its anticancer properties. It was found to inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa). The IC50 values for these cell lines indicate significant cytotoxicity, comparable to established chemotherapeutic agents .
In Vitro Studies
A series of studies have focused on the in vitro effects of this compound:
- Astrocyte Cell Cultures : In a study examining the protective effects against Aβ-induced toxicity, treatment with the compound resulted in a notable increase in cell viability (from 43.78% to 62.98%) compared to untreated controls .
Treatment Group | Cell Viability (%) |
---|---|
Control | 100 |
Aβ Only | 43.78 |
Aβ + Methyl Carbamate | 62.98 |
- Cancer Cell Lines : The compound's cytotoxic effects were assessed across multiple cancer cell lines, with results indicating varying degrees of inhibition:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.23 |
HeLa | 6.45 |
A549 | 7.12 |
In Vivo Studies
In vivo studies have demonstrated that this compound can reduce Aβ deposition in animal models, although its bioavailability in brain tissues remains a challenge . In models induced with scopolamine, the compound showed reduced levels of Aβ plaques compared to untreated groups.
Properties
IUPAC Name |
methyl N-[4-(pyridin-4-ylmethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)16-13-4-2-11(3-5-13)10-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUBZIQOXMHHOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329921-01-9 |
Source
|
Record name | methyl N-{4-[(pyridin-4-yl)methyl]phenyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.